molecular formula C12H4Cl6 B1210724 2,2',3,5,5',6-Hexachlorobiphenyl CAS No. 52663-63-5

2,2',3,5,5',6-Hexachlorobiphenyl

Cat. No. B1210724
CAS RN: 52663-63-5
M. Wt: 360.9 g/mol
InChI Key: UHCLFIWDCYOTOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for 2,2',3,5,5',6-Hexachlorobiphenyl were not found, PCBs are generally synthesized through a direct chlorination process where biphenyl undergoes a controlled chlorination. This process can be highly variable, leading to a mixture of different chlorinated biphenyls, including various hexachlorobiphenyl isomers.

Molecular Structure Analysis

The molecular structure of hexachlorobiphenyls is characterized by the presence of chlorine atoms at specified positions on the biphenyl rings. The precise position of these chlorine atoms influences the chemical and physical properties of the molecule, including its reactivity and stability. The planar structure of PCBs allows for π-π interactions, affecting their environmental persistence and bioaccumulation.

Chemical Reactions and Properties

PCBs, including the hexachlorobiphenyls, are resistant to many chemical reactions due to their stable aromatic structure and the electron-withdrawing effect of the chlorine atoms. However, they can undergo transformations under certain conditions, such as photodegradation or biotic degradation, which can lead to the formation of more toxic and reactive compounds.

Physical Properties Analysis

Hexachlorobiphenyls are typically solid at room temperature, with low solubility in water and high solubility in organic solvents, fats, and oils. Their physical state and solubility profile significantly influence their environmental fate, leading to accumulation in sediments and biological tissues.

Chemical Properties Analysis

The chemical properties of hexachlorobiphenyls, including 2,2',3,5,5',6-hexachlorobiphenyl, are dominated by their high stability and resistance to hydrolysis and oxidation. This stability contributes to their persistence in the environment and their potential for long-range transport.

References:

Scientific Research Applications

3. Industrial Applications

  • Summary of the Application: 2,2’,3,5,5’,6-Hexachlorobiphenyl was formerly used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins and several daily applications such as paint, ink and surface coatings .
  • Methods of Application: The compound was used in various industrial applications due to its chemical stability and resistance to heat. It was used as a dielectric fluid in transformers, a hydraulic fluid in heavy machinery, a plasticizer in synthetic resins, and an additive in paints, inks, and surface coatings .
  • Results or Outcomes: The use of this compound has been discontinued due to its toxicity and persistence in the environment .

4. Enhanced Dechlorination

  • Summary of the Application: This study investigated the enhanced dechlorination of 2,2’,4,4’,5,5’-hexachlorobiphenyl in water-sediment mixtures by adding anthraquinone-2,6-disulfonic acid .
  • Methods of Application: The study focused on the degradation of 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153) in water and sediment mixtures by adding different concentrations of anthraquinone-2,6-disulfonic acid (AQDS), which is a model substance for quinone moieties in humic acid .
  • Results or Outcomes: The decrease of PCB 153 was significantly enhanced by adding AQDS. The loss percentage of PCB 153 after 15 days of incubation was increased from 9.03% to 38.3% by adding 1 mM AQDS, while it was increased to 46.8% by adding 5 mM sodium acetate and 1 mM AQDS .

5. Industrial Applications

  • Summary of the Application: 2,2’,3,5,5’,6-Hexachlorobiphenyl was formerly used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins and several daily applications such as paint, ink and surface coatings .
  • Methods of Application: The compound was used in various industrial applications due to its chemical stability and resistance to heat. It was used as a dielectric fluid in transformers, a hydraulic fluid in heavy machinery, a plasticizer in synthetic resins, and an additive in paints, inks, and surface coatings .
  • Results or Outcomes: The use of this compound has been discontinued due to its toxicity and persistence in the environment .

6. Enhanced Dechlorination

  • Summary of the Application: This study investigated the enhanced dechlorination of 2,2’,4,4’,5,5’-hexachlorobiphenyl in water-sediment mixtures by adding anthraquinone-2,6-disulfonic acid .
  • Methods of Application: The study focused on the degradation of 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153) in water and sediment mixtures by adding different concentrations of anthraquinone-2,6-disulfonic acid (AQDS), which is a model substance for quinone moieties in humic acid .
  • Results or Outcomes: The decrease of PCB 153 was significantly enhanced by adding AQDS. The loss percentage of PCB 153 after 15 days of incubation was increased from 9.03% to 38.3% by adding 1 mM AQDS, while it was increased to 46.8% by adding 5 mM sodium acetate and 1 mM AQDS .

Future Directions

: 2,2’,3,5,5’,6-Hexachlorobiphenyl Analytical Standards : 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro- - NIST Chemistry WebBook

properties

IUPAC Name

1,2,4,5-tetrachloro-3-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-2-7(14)6(3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCLFIWDCYOTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074160
Record name 2,2',3,5,5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,5,5',6-Hexachlorobiphenyl

CAS RN

52663-63-5
Record name PCB 151
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,5,5',6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5,5',6-Hexachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5,5',6'-Hexachloro-1,1'-biphenyl
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Record name 2,2',3,5,5',6-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
JT Borlakoglu, MGB Drew, JPG Wilkins… - Biochimica et Biophysica …, 1990 - Elsevier
The metabolism by rat hepatic microsomal cytochrome P-450-dependent monooxygenases of several model substrates that are specific for individual isoforms of cytochrome P-450 and …
Number of citations: 27 www.sciencedirect.com
C Ohta, K Haraguchi, Y Kato, N Koga - Xenobiotica, 2005 - Taylor & Francis
The metabolism of 2,2′,3,4′,5,5′,6-heptachlorobiphenyl (heptaCB) (CB187) was studied using liver microsomes of rats, hamsters and guinea pigs, and the effect of cytochrome …
Number of citations: 22 www.tandfonline.com
C Ohta, K Haraguchi, Y Kato, T Endo, O Kimura… - Chemosphere, 2015 - Elsevier
4-Hydroxy (OH)-2,2′,3,4′,5,5′,6-heptachlorobiphenyl (CB187) is a polychlorinated biphenyl (PCB) metabolite present in human serum at the highest concentration of the PCB …
Number of citations: 14 www.sciencedirect.com
A Parkinson, L Robertson, L Safe, S Safe - Chemico-biological interactions, 1980 - Elsevier
A number of highly purified polychlorinated biphenyl (PCB) isomers and congeners were synthesized and administered to male Wistar rats at dosage levels of 30 and 150 μmol · kg −1 . …
Number of citations: 149 www.sciencedirect.com
WH Newsome, D Davies - Chemosphere, 1996 - Elsevier
Chlorinated biphenyl methylsulfones and biphenylols were determined in samples of human milk from Canadian donors. Fifty samples containing an average of 10.8 ng g −1 (w/w) of …
Number of citations: 37 www.sciencedirect.com
JT Borlakoglu, JPG Wilkins, CH Walker - Marine environmental research, 1988 - Elsevier
Polychlorinated biphenyls (PCBs) are an important group of environmental pollutants, there being a total of 209 theoretical congeners. Residue analysis of the adipose tissue of five …
Number of citations: 50 www.sciencedirect.com
SK Fagervold, JEM Watts, HD May, KR Sowers - Water research, 2011 - Elsevier
Bioaugmentation is an attractive mechanism for reducing recalcitrant pollutants in sediments, especially if this technology could be applied in situ. To examine the potential effectiveness …
Number of citations: 54 www.sciencedirect.com
S Safe, A Parkinson, L Robertson, R Cockerline… - Toxicology of …, 1981 - Elsevier
A number of highly purified synthetic polychlorinated biphenyl (PCB) isomers and congeners were administered to male Wistar rats to test previously reported structure-activity rules for …
Number of citations: 7 www.sciencedirect.com
S Safe, L Robertson, L Safe, A Parkinson… - Drug metabolism and …, 1981 - degruyter.com
The effects of structure on the activity of polychlorinated biphenyls (PCBs) as inducers of hepatic drug-metabolizing enzymes was evaluated by comparing their modes of induction to …
Number of citations: 4 www.degruyter.com
I Chu, DC Villeneuve, A Yagminas… - Journal of Applied …, 1996 - Wiley Online Library
The subchronic toxicity of 2,2′,4,4′,5,5′‐hexachlorobiphenyl (PCB 153) was investigated in rats after 13 weeks of dietary exposure. Groups of 10 male and 10 female rats were …

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